molecular formula C11H10O B123276 6-Methylnaphthalen-2-ol CAS No. 17579-79-2

6-Methylnaphthalen-2-ol

Cat. No.: B123276
CAS No.: 17579-79-2
M. Wt: 158.2 g/mol
InChI Key: SHWKZEFERHFBTQ-UHFFFAOYSA-N
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Description

6-Methylnaphthalen-2-ol is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the second carbon and a methyl group (-CH₃) attached to the sixth carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

6-Methylnaphthalen-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the hydroxylation of the compound, which can lead to the formation of more reactive intermediates. These interactions are essential for understanding the metabolic pathways and the potential effects of this compound on cellular functions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in the cellular redox state, impacting cell survival and function. Additionally, this compound has been found to influence the activity of key metabolic enzymes, thereby altering cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in the accumulation of specific metabolites, which can have downstream effects on cellular functions. Additionally, this compound can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under inert atmospheric conditions at room temperature . Over extended periods, it can degrade, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, this compound can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal models . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes hydroxylation and other modifications, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the body . Understanding these pathways is essential for predicting the biological effects of this compound and its potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, the compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnaphthalen-2-ol can be synthesized through several methods. One common approach involves the methylation of 2-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. For example, the methylation of 2-methylnaphthalene using zeolite catalysts has been explored to produce this compound efficiently. This method leverages the high selectivity and stability of zeolite catalysts under hydrothermal conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives used as fluorescent sensors interact with metal ions, leading to changes in fluorescence properties. In biological systems, it may interact with cellular components to exert its effects, such as in the detection of aluminum ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

6-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKZEFERHFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287619
Record name 6-methylnaphthalen-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17579-79-2
Record name 17579-79-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methylnaphthalen-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylnaphthalen-2-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-1-methylnaphthalene (6.4 g) in dichloromethane (500 ml), cooled to -60° C., was added boron tribromide (45 ml of a 1M solution in dichloromethane). The resulting mixture was stirred at -60° C. for 3 hours. The reaction was quenched with water (500 ml) and extracted with dichloromethane (2×500 ml). The organic extracts were combined, dried (MgSO4) and evaporated to give a solid. Purification by flash column chromatography on silica, eluting with ethyl acetate/hexane (5:95 v/v) gave 6-methyl-2-naphthol (3.76 g) as a white solid. This was used without further characterisation.
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Synthesis routes and methods III

Procedure details

To a solution of 6-methoxy-1-methylnaphthalene (6.4 g) in dichloromethanie (500 ml), cooled to -60° C., was added boron tribromide (45 ml of a 1M solution in dichloromethane). The resulting mixture was stirred at -60° C. for 3 hours. The reaction was quenched with water (500 ml) and extracted with dichloromethane (2x500 ml). The organic extracts were combined, dried (MgSO4) and evaporated to give a solid. Purification by flash column chromatography on silica, eluting with ethyl acctate/hexane (5:95 v/v) gave 6-methyl-2-naphthol (3.76 g) as a white solid. This was used without further characterisation.
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Synthesis routes and methods IV

Procedure details

React 6-bromo-2-naphthol with t-butyl dimethylsilyl chloride and imidazole, followed by adding n-BuLi and CH3I. Deprotect the hydroxyl group by reacting with n-Bu4F to produce the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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